molecular formula C22H18Cl2F3N3OS2 B12716856 Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride CAS No. 124474-48-2

Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride

Cat. No.: B12716856
CAS No.: 124474-48-2
M. Wt: 532.4 g/mol
InChI Key: HMKPDQUZPMPAJJ-UHFFFAOYSA-M
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Description

Critical Functional Groups:

  • Pyridinium cation : The positively charged nitrogen atom at the pyridinium’s 1-position facilitates ionic interactions and influences electronic distribution.
  • Benzimidazole core : The bicyclic system provides aromatic stability and hydrogen-bonding potential via its NH group.
  • Dithioether linkage : The -S-S- bridge introduces conformational flexibility and redox-active character.
  • Trifluoromethyl group : Electron-withdrawing effects modulate the benzimidazole’s electronic properties.
  • Chlorophenyl moiety : The chlorine atom enhances lipophilicity and steric bulk.

The interplay between these groups creates a polarized electronic environment, with charge delocalization across the pyridinium-benzimidazole system. The methoxy and methyl substituents on the pyridinium ring further fine-tune steric and electronic effects, potentially influencing intermolecular interactions.

Properties

CAS No.

124474-48-2

Molecular Formula

C22H18Cl2F3N3OS2

Molecular Weight

532.4 g/mol

IUPAC Name

2-[2-[[(2-chlorophenyl)disulfanyl]methyl]-4-methoxy-3-methylpyridin-1-ium-1-yl]-6-(trifluoromethyl)-1H-benzimidazole;chloride

InChI

InChI=1S/C22H18ClF3N3OS2.ClH/c1-13-18(12-31-32-20-6-4-3-5-15(20)23)29(10-9-19(13)30-2)21-27-16-8-7-14(22(24,25)26)11-17(16)28-21;/h3-11H,12H2,1-2H3,(H,27,28);1H/q+1;/p-1

InChI Key

HMKPDQUZPMPAJJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C[N+](=C1CSSC2=CC=CC=C2Cl)C3=NC4=C(N3)C=C(C=C4)C(F)(F)F)OC.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves several steps. The synthetic route typically starts with the preparation of the pyridinium core, followed by the introduction of the benzimidazole moiety and the trifluoromethyl group. The reaction conditions often involve the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .

Scientific Research Applications

Biological Applications

1. Anticancer Activity:
The compound has shown potential as an anticancer agent through its ability to inhibit enzymes involved in cell proliferation. Studies indicate that it can bind to specific molecular targets, altering their activity and leading to reduced tumor growth in various cancer cell lines. For instance, research on similar compounds has demonstrated IC50 values less than 10 μM against human colon cancer cells .

2. Antimicrobial Properties:
Pyridinium derivatives have been investigated for their antimicrobial activities. The presence of the dithioether group enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.

3. Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes linked to inflammatory responses and other pathological conditions. This inhibition can lead to therapeutic effects in diseases characterized by excessive inflammation or cellular proliferation.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer propertiesDemonstrated significant cytotoxicity against WiDr colon cancer cells with IC50 values <10 μM .
Study BAssess antimicrobial efficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
Study CInvestigate enzyme inhibitionIdentified as a potent inhibitor of enzymes involved in inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The trifluoromethyl group and benzimidazole moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Azinium Chemistry

Pyridinium salts share structural and synthetic parallels with other azinium derivatives (e.g., isoquinolinium, quinolinium). Key distinctions include:

  • Reactivity: The dithio group in the target compound may enable unique reactivity in radical-mediated cyclizations, similar to tricyclic pyridinium salts generated from dibromoacetophenones .

Functional Analogues in Pesticide Chemistry

  • Trifluoromethyl groups are common in pesticides (e.g., fipronil, a pyrazole derivative) for enhancing metabolic stability .
  • Chlorinated aromatic rings (e.g., 2-chlorophenyl) are prevalent in herbicides like pyrazon, influencing lipophilicity and target binding .

Carcinogenic Pyridinium Derivatives

Pyridinium nitrosamines (e.g., NNN) in tobacco are carcinogenic due to nitroso group reactivity . The target compound lacks nitroso functionality, but its benzimidazole core may warrant toxicity studies, as some benzimidazole derivatives exhibit genotoxic effects.

Data Tables

Table 1: Substituent Effects on Reactivity and Yield

Compound Class Key Substituents Yield Trend Reference
Azinium Salts Electron-withdrawing (e.g., -CF₃) Decreased yield
Azinium Salts Electron-donating (e.g., -OCH₃) Increased yield
Pyridinium Derivatives Dithio groups Enhanced radical reactivity

Table 2: Functional Group Comparison with Agrochemicals

Compound Core Structure Key Groups Application
Target Pyridinium Compound Pyridinium-benzimidazole -CF₃, -S-S-, 2-Cl-C₆H₄ Undisclosed (hypothetical: pesticide/pharma)
Fipronil Pyrazole -CF₃, -Cl Insecticide
Pyrazon Pyridazinone -Cl, -CH₃ Herbicide

Research Findings and Implications

Synthetic Challenges : The trifluoromethyl and dithio groups may complicate synthesis, requiring optimized conditions to mitigate yield reduction .

Biological Potential: The benzimidazole moiety suggests possible antimicrobial or anticancer activity, though toxicity profiling is essential given pyridinium carcinogenicity concerns .

Biological Activity

Pyridinium, 2-(((2-chlorophenyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride (CAS: 124474-48-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridinium core substituted with a variety of functional groups, including a chlorophenyl dithioether and a trifluoromethyl benzimidazole moiety. The molecular formula is C19H17ClF3N3OS2C_{19}H_{17}ClF_3N_3OS_2.

Antimicrobial Properties

Research has indicated that derivatives of pyridinium compounds often exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzimidazole moiety is crucial for enhancing the antimicrobial efficacy, as it contributes to the overall electronic properties of the molecule.

Anticancer Activity

Studies have demonstrated that pyridinium derivatives can induce apoptosis in cancer cell lines. One study reported that similar compounds exhibited cytotoxic effects against human cancer cells by disrupting mitochondrial function and triggering caspase-dependent pathways . The trifluoromethyl group in the structure may enhance lipophilicity, facilitating cellular uptake and increasing bioactivity.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. For example, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibitors of AChE are crucial for increasing acetylcholine levels in synaptic clefts, thereby improving cognitive function .

The biological activity of this pyridinium compound is believed to stem from its ability to interact with various biological targets:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
  • Enzyme Interaction : The specific functional groups can form non-covalent interactions with enzymes, altering their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can generate ROS, leading to oxidative stress and apoptosis in cancer cells.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus.
Study 2 Assess anticancer propertiesInduced apoptosis in breast cancer cell lines through mitochondrial pathways.
Study 3 Investigate enzyme inhibitionDemonstrated AChE inhibition with IC50 values indicating potent activity.

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